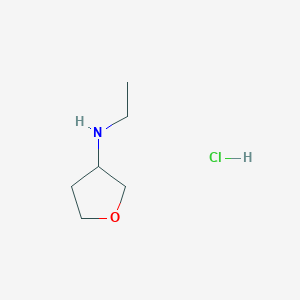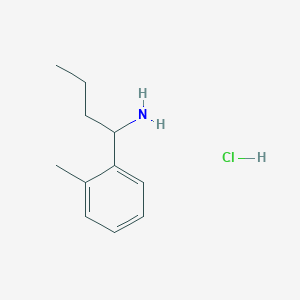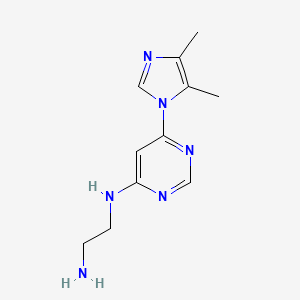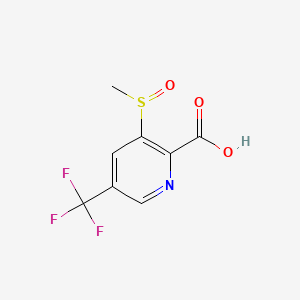![molecular formula C12H16BN3O2 B1432350 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1314137-24-0](/img/structure/B1432350.png)
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
The compound “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine” is a complex organic molecule that contains a triazolopyridine core with a tetramethyl-1,3,2-dioxaborolane group attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyridine core and a tetramethyl-1,3,2-dioxaborolane group .Chemical Reactions Analysis
The tetramethyl-1,3,2-dioxaborolane group is often used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure of the compound .Scientific Research Applications
6-TMDTP has been studied extensively for its potential applications in a variety of scientific and medical fields. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer activities, and it has been used in the development of novel drugs and therapeutic agents. Additionally, it has been used in the development of new materials for energy storage, in the synthesis of new polymers, and in the preparation of catalysts for organic synthesis.
Mechanism of Action
The exact mechanism of action of 6-TMDTP is not yet fully understood, but it is believed to involve several different processes. It has been shown to interact with a variety of proteins, enzymes, and receptors, and it is thought to modulate their activity. Additionally, it has been found to interact with DNA and RNA, and it is thought to be involved in the regulation of gene expression. Finally, it is believed to be involved in the modulation of cell signaling pathways, which may explain its anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
6-TMDTP has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of various proteins, enzymes, and receptors, and it has been found to interact with DNA and RNA. Additionally, it has been shown to have antioxidant, anti-inflammatory, and anti-cancer activities, and it has been found to modulate cell signaling pathways. Finally, it has been found to have neuroprotective and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
The synthesis of 6-TMDTP has several advantages and limitations for lab experiments. One advantage is that the synthesis method is relatively simple and cost-effective. Additionally, the compound has a wide range of biochemical and physiological effects, which makes it a useful tool for studying a variety of biological processes. However, the exact mechanism of action of 6-TMDTP is still not fully understood, and it is not yet clear how it interacts with proteins, enzymes, and receptors. Additionally, its effects on DNA and RNA are still not well understood, and its potential applications in drug development and therapeutic agents have yet to be fully explored.
Future Directions
The potential future directions for 6-TMDTP are numerous. Further research is needed to better understand its mechanism of action and its interactions with proteins, enzymes, and receptors. Additionally, further research is needed to explore its potential applications in drug development and therapeutic agents. Finally, further research is needed to explore its potential applications in the development of new materials for energy storage, in the synthesis of new polymers, and in the preparation of catalysts for organic synthesis.
properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-5-6-10-15-14-8-16(10)7-9/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGGHSWKRUSCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=NN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B1432267.png)
![1h-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,5-chloro-2,3-dihydro-2-oxo-,methyl ester](/img/structure/B1432268.png)

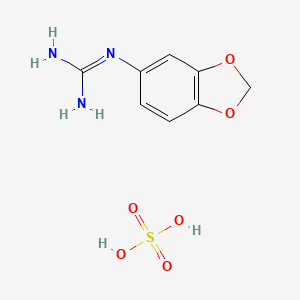
![Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432274.png)
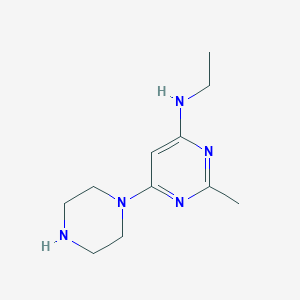
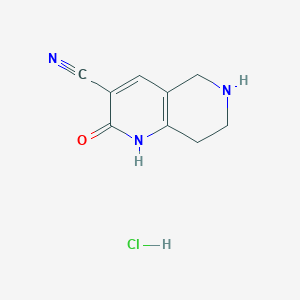
![2-Chloro-N-[2-[5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B1432278.png)
